Uphit

Description

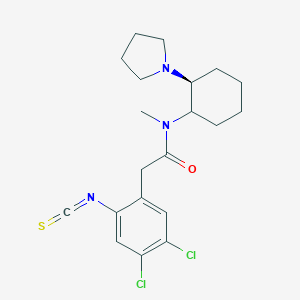

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

122407-13-0 |

|---|---|

Molecular Formula |

C20H25Cl2N3OS |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |

InChI |

InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |

InChI Key |

SPEPFQRDPVNKTR-UHFFFAOYSA-N |

SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |

Isomeric SMILES |

CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |

Synonyms |

2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer UPHIT |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Upadacitinib: A Selective JAK1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Upadacitinib, a small molecule inhibitor, has emerged as a significant therapeutic agent in the management of several immune-mediated inflammatory diseases. Its efficacy stems from its targeted inhibition of the Janus kinase (JAK) signaling pathway, a critical cascade in cytokine-mediated immune responses. This technical guide provides a detailed exploration of the mechanism of action of Upadacitinib, focusing on its selectivity, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

The JAK-STAT Signaling Pathway: A Central Regulator of Immunity

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a pivotal signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response within the cell.[1][2] This pathway plays a crucial role in hematopoiesis, immune cell development and activation, and inflammation.[1] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3]

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[2][3]

Upadacitinib: A Selective Inhibitor of JAK1

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of JAKs, with a pronounced selectivity for JAK1.[4] By binding to the ATP-binding site of the kinase domain of JAK1, Upadacitinib prevents the phosphorylation of JAK1 itself and its downstream substrates, thereby blocking the entire signaling cascade.[3] This targeted inhibition of JAK1 is central to its therapeutic effect.

The selectivity of Upadacitinib for JAK1 over other JAK isoforms is a key characteristic that potentially contributes to its favorable benefit-risk profile.[5] Inhibition of JAK2 is associated with hematologic effects, while JAK3 inhibition can impact lymphocyte function.[3] By preferentially targeting JAK1, Upadacitinib aims to modulate the pro-inflammatory signaling of various cytokines while minimizing off-target effects.[5]

Quantitative Pharmacology of Upadacitinib

The inhibitory potency and selectivity of Upadacitinib have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of an inhibitor.

| Assay Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Enzymatic Assay | 43 | 120 | 2300 | 4700 | [4] |

| Cellular Assay (Ba/F3) | 14 | 593 | 1820 | - | [6] |

Table 1: Inhibitory Potency (IC50) of Upadacitinib against JAK Isoforms

The data clearly demonstrates Upadacitinib's higher potency for JAK1 compared to the other JAK family members in both enzymatic and cellular contexts.

Experimental Protocols

The characterization of Upadacitinib's mechanism of action relies on a suite of specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the binding affinity of an inhibitor to a purified kinase enzyme.

Objective: To quantify the binding of Upadacitinib to the kinase domain of JAK1.

Materials:

-

Recombinant human JAK1 enzyme (GST-tagged)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Upadacitinib (or other test compounds)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of Upadacitinib in DMSO. Further dilute in Kinase Buffer A to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the recombinant JAK1 enzyme and the Eu-anti-GST antibody in Kinase Buffer A.

-

Tracer Solution: Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.

-

Assay Assembly: In a 384-well plate, add in the following order:

-

5 µL of the diluted Upadacitinib solution.

-

5 µL of the kinase/antibody mixture.

-

5 µL of the tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two wavelengths: the emission of the europium donor (615 nm) and the emission of the Alexa Fluor™ 647 acceptor (665 nm).

-

Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the Upadacitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular STAT Phosphorylation Assay (Whole Blood Flow Cytometry)

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a physiologically relevant cellular environment.

Objective: To assess the functional inhibition of JAK1-mediated signaling by Upadacitinib in human whole blood.

Materials:

-

Freshly collected human whole blood (anticoagulated with EDTA)

-

Upadacitinib (or other test compounds)

-

Cytokines (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3)

-

Phosphate-buffered saline (PBS)

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STATs (e.g., pSTAT3, pSTAT5)

-

Flow cytometer

Procedure:

-

Compound Incubation: Aliquot whole blood into tubes and incubate with varying concentrations of Upadacitinib or vehicle (DMSO) for 1 hour at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6) to the blood samples and incubate for 15 minutes at 37°C to induce STAT phosphorylation.

-

Fixation and Lysis: Add a fixation and lysis buffer to stop the reaction, fix the cells, and lyse the red blood cells.

-

Permeabilization: Wash the cells with PBS and then add a permeabilization buffer to allow antibodies to access intracellular proteins.

-

Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STATs for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the phospho-STAT antibody. The percent inhibition is calculated relative to the cytokine-stimulated vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the Upadacitinib concentration.

Conclusion

Upadacitinib exerts its therapeutic effect through the selective inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway. This targeted mechanism disrupts the signaling of numerous pro-inflammatory cytokines, thereby mitigating the aberrant immune responses that characterize various autoimmune diseases. The quantitative pharmacological data and the detailed experimental protocols provided in this guide offer a comprehensive understanding of the core mechanism of action of Upadacitinib, which is essential for researchers and professionals in the field of drug development. The continued investigation into the nuances of JAK inhibitor selectivity and their downstream effects will undoubtedly pave the way for the development of even more refined and effective therapies for immune-mediated inflammatory conditions.

References

- 1. raybiotech.com [raybiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Upadacitinib in Cytokine Signaling Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent in the management of several immune-mediated inflammatory diseases.[1][2] Its primary mechanism of action involves the targeted inhibition of the JAK-STAT signaling pathway, a critical cascade for transducing signals from numerous cytokines and growth factors that are pivotal in immune regulation and inflammation. This technical guide provides a comprehensive examination of Upadacitinib's role in cytokine signaling, detailing its mechanism of action, selectivity profile, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Modulation of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a fundamental intracellular signaling cascade. The process is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, which induces their dimerization and translocation into the nucleus. Once in the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which encode pro-inflammatory mediators.

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of JAKs.[3] By occupying the ATP-binding site on the kinase domain of JAK enzymes, Upadacitinib effectively blocks their catalytic activity.[3] This prevents the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade initiated by cytokine receptor activation.[4][5] The ultimate consequence is a reduction in the expression of pro-inflammatory genes.

Caption: Upadacitinib inhibits JAK, preventing STAT phosphorylation and downstream gene expression.

Selectivity Profile and Quantitative Inhibitory Data

Upadacitinib is characterized by its preferential inhibition of JAK1 over the other members of the JAK family: JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3][6] This selectivity is hypothesized to contribute to its therapeutic profile, maximizing efficacy while potentially minimizing off-target effects associated with broader JAK inhibition.[7] The inhibitory potency of Upadacitinib against each JAK isoform is commonly quantified by its half-maximal inhibitory concentration (IC50), as determined in enzymatic assays.

Table 1: Inhibitory Potency of Upadacitinib against JAK Isoforms

| JAK Isoform | IC50 (nM) | Assay Type | Reference |

| JAK1 | 43 | Enzymatic Assay | [3] |

| JAK2 | 120 | Enzymatic Assay | [3] |

| JAK3 | 2300 | Enzymatic Assay | [3] |

| TYK2 | 4700 | Enzymatic Assay | [3] |

Impact on Key Cytokine Signaling Pathways

By virtue of its potent inhibition of JAK1, Upadacitinib effectively attenuates the signaling of a multitude of cytokines that are dependent on this isoform. In human leukocyte cellular assays, Upadacitinib has demonstrated more potent inhibition of cytokine-induced STAT phosphorylation mediated by JAK1 and JAK1/JAK3 compared to that mediated by JAK2/JAK2.[4][8] Key examples of affected cytokine pathways include:

-

Interleukin-6 (IL-6): A central mediator of inflammation, IL-6 signals through a receptor complex that utilizes JAK1, JAK2, and TYK2. Upadacitinib has been shown to dose-dependently inhibit IL-6-induced STAT3 phosphorylation.[4][5]

-

Interleukin-7 (IL-7): Essential for the development and maintenance of lymphocytes, IL-7 signals through a receptor that pairs JAK1 and JAK3. Upadacitinib effectively blocks IL-7-induced STAT5 phosphorylation.[4]

-

Interferons (IFNs): Both Type I (e.g., IFN-α, IFN-β) and Type II (IFN-γ) interferons are critical components of the immune response. Their signaling pathways are reliant on JAK1. Upadacitinib can reduce the gene expression signatures induced by Type I interferons.[4]

Detailed Experimental Protocols

The characterization of Upadacitinib's activity relies on robust in vitro and cellular assays. The following are detailed methodologies for key experiments.

In Vitro Kinase Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

-

Objective: To determine the IC50 value of Upadacitinib for each JAK isoform.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by a JAK enzyme. The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a detection system.

-

Detailed Methodology:

-

Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; specific peptide substrate for each kinase; ATP; Upadacitinib; assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20); detection reagents (e.g., Transcreener® ADP² Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of Upadacitinib in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the diluted Upadacitinib or vehicle control (DMSO).

-

Add the specific JAK enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for each enzyme).

-

Incubate the reaction for 60-120 minutes at 30°C.

-

Terminate the reaction by adding the ADP detection reagent.

-

Incubate for 60 minutes at room temperature to allow the detection signal to stabilize.

-

Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

-

-

Data Analysis: Convert the raw signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the Upadacitinib concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.

-

Cellular STAT Phosphorylation Assay via Flow Cytometry

This assay assesses the functional inhibition of cytokine-induced STAT phosphorylation in a cellular environment.

-

Objective: To measure the potency of Upadacitinib in inhibiting JAK-STAT signaling in primary human immune cells.

-

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-treated with the inhibitor, followed by stimulation with a specific cytokine. The cells are then fixed and permeabilized to allow for intracellular staining with a fluorescently-labeled antibody specific for the phosphorylated form of a STAT protein. The level of phosphorylation is quantified in specific immune cell subsets using flow cytometry.

-

Detailed Methodology:

-

Materials: Fresh human whole blood or PBMCs; Upadacitinib; recombinant human cytokines (e.g., IL-6, IL-7); RPMI 1640 medium; Fixation Buffer (e.g., BD Cytofix™); Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III); fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD4) and phosphorylated STATs (e.g., anti-pSTAT3 (pY705)).

-

Procedure:

-

Aliquot 100 µL of whole blood or PBMCs (at 1x10^6 cells/mL) into 96-well deep-well plates.

-

Add serial dilutions of Upadacitinib or vehicle control and incubate for 60 minutes at 37°C.

-

Stimulate the cells by adding the specific cytokine (e.g., 100 ng/mL IL-6) and incubate for 15 minutes at 37°C.

-

Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.

-

Permeabilize the cells by adding 1 mL of cold Permeabilization Buffer and incubating on ice for 30 minutes.

-

Wash the cells twice with staining buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular phospho-STAT proteins for 60 minutes at room temperature in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in staining buffer for analysis on a flow cytometer.

-

-

Data Analysis: Gate on the lymphocyte population based on forward and side scatter, and then on specific T-cell subsets (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal within the gated population. Calculate the percent inhibition of STAT phosphorylation for each Upadacitinib concentration and determine the cellular IC50 value.

-

Caption: A streamlined workflow for assessing Upadacitinib's effect on STAT phosphorylation.

Conclusion

Upadacitinib's therapeutic efficacy is rooted in its selective inhibition of JAK1, leading to a targeted disruption of key pro-inflammatory cytokine signaling pathways. The methodologies outlined in this guide are instrumental for the continued investigation and characterization of JAK inhibitors. A profound understanding of the molecular interactions and cellular consequences of Upadacitinib's engagement with the JAK-STAT pathway is paramount for advancing its clinical application and for the development of next-generation immunomodulatory therapies.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. news.abbvie.com [news.abbvie.com]

Upadacitinib: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, marketed under the brand name Rinvoq, is a second-generation selective Janus kinase (JAK) inhibitor.[1] It is an oral medication approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1][2] Upadacitinib's therapeutic efficacy stems from its targeted inhibition of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Upadacitinib, tailored for researchers and professionals in drug development.

Chemical Structure and Identifiers

Upadacitinib is a complex heterocyclic small molecule. Its chemical identity is precisely defined by various nomenclature and registry systems. The IUPAC name for Upadacitinib is (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.[1]

Below is a table summarizing the key chemical identifiers for Upadacitinib:

| Identifier | Value | Reference(s) |

| IUPAC Name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | [1] |

| CAS Number | 1310726-60-3 | [1] |

| PubChem CID | 58557659 | [1] |

| Molecular Formula | C17H19F3N6O | [1][5] |

| SMILES | CC[C@@H]1CN(C(=O)NCC(F)(F)F)C[C@@H]1c1cnc2c(n1)c1cn[nH]c1n2 | [6] |

| InChI Key | WYQFJHHDOKWSHR-MNOVXSKESA-N | [1] |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Reference(s) |

| Molecular Weight | 380.37 g/mol | [5] |

| Melting Point | 16-19 °C | [7] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). In water, solubility is 0.2 mg/mL. | [8] |

| pKa (Strongest Acidic) | 13.99 | [9] |

| pKa (Strongest Basic) | 4.11 | [9] |

| LogP | 2.5 | [8] |

Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib exerts its therapeutic effect by selectively inhibiting the Janus kinase 1 (JAK1) enzyme.[3] The JAK family of enzymes (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune response.[4][10]

Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[11][12] Phosphorylated STATs then dimerize and translocate to the nucleus, where they modulate the transcription of target genes, many of which are pro-inflammatory.[11][12]

Upadacitinib's selectivity for JAK1 over other JAK isoforms is a key feature.[1] This selectivity is thought to contribute to its favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAKs, such as the hematological effects linked to JAK2 inhibition.[4]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by Upadacitinib.

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.

In Vitro Selectivity Profiling: Experimental Protocol

The selectivity of Upadacitinib for JAK1 over other kinases is a critical aspect of its pharmacological profile. A common method to determine this is through in vitro kinase inhibition assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against a panel of kinases, including JAK1, JAK2, JAK3, and Tyk2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: Upadacitinib is serially diluted to create a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of Upadacitinib. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

-

Data Analysis: The percentage of kinase inhibition at each Upadacitinib concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Caption: Workflow for determining the IC50 of Upadacitinib against target kinases.

Published studies have demonstrated that Upadacitinib is a potent inhibitor of JAK1 with significantly lower activity against JAK2, JAK3, and Tyk2, confirming its selective profile.[5][13]

| Kinase | IC50 (nM) | Reference(s) |

| JAK1 | 43 - 47 | [5][13] |

| JAK2 | 120 - 200 | [5][14] |

| JAK3 | 2304 | [13] |

| Tyk2 | 4690 | [13] |

Pharmacokinetic Properties

The pharmacokinetic profile of Upadacitinib has been extensively studied in clinical trials. A summary of its key pharmacokinetic parameters is provided below.

| Parameter | Value | Reference(s) |

| Protein Binding | 52% | [1] |

| Metabolism | Primarily by CYP3A, with a minor contribution from CYP2D6 | [1] |

| Elimination Half-life | 9-14 hours | [1] |

| Excretion | Approximately 38% in feces (as unchanged drug) and 24% in urine (as unchanged drug) | [1] |

Conclusion

Upadacitinib is a highly selective JAK1 inhibitor with a well-characterized chemical structure and a favorable pharmacokinetic profile. Its targeted mechanism of action provides a significant therapeutic advantage in the treatment of various immune-mediated inflammatory diseases. This technical guide has summarized the core chemical and pharmacological properties of Upadacitinib, providing a valuable resource for researchers and drug development professionals working in this field. Further research into its long-term efficacy and safety across different patient populations will continue to refine its clinical application.

References

- 1. Upadacitinib - Wikipedia [en.wikipedia.org]

- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]

- 4. nbinno.com [nbinno.com]

- 5. Upadacitinib | 1310726-60-3 [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. tandfonline.com [tandfonline.com]

- 11. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]

- 12. google.com [google.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medkoo.com [medkoo.com]

The Core Pharmacokinetics and Pharmacodynamics of Upadacitinib: A Technical Guide

Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several chronic inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[1][2] Its therapeutic efficacy is rooted in the modulation of the JAK-STAT signaling pathway, a critical conduit for cytokine signaling in immune-mediated inflammatory diseases.[3][4] This technical guide provides an in-depth review of the pharmacokinetics (PK) and pharmacodynamics (PD) of Upadacitinib, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Upadacitinib exhibits dose-proportional pharmacokinetics and is characterized by a biphasic elimination pattern.[1][5] The development of an extended-release (ER) formulation has enabled once-daily dosing, enhancing patient compliance.[6][7]

Absorption

Following oral administration of the immediate-release (IR) formulation, Upadacitinib is rapidly absorbed, reaching maximum plasma concentration (Tmax) in approximately 1 hour under fasting conditions.[1] The ER formulation has a median Tmax of 2 to 4 hours.[3][8] Steady-state plasma concentrations are typically achieved within four days of once-daily dosing with minimal accumulation.[6] Based on its high permeability and solubility, Upadacitinib is classified as a Biopharmaceutics Classification System (BCS) Class I drug.[7]

Distribution

Upadacitinib is approximately 52% bound to human plasma proteins.[1][3] The blood-to-plasma ratio is 1.0.[6] Population pharmacokinetic models estimate the steady-state volume of distribution (Vss) to be between 210 L and 294 L, indicating distribution into tissues.[5][9]

Metabolism

The metabolism of Upadacitinib is primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme, with a minor contribution from CYP2D6.[1][3] There are no known active metabolites.[6] In vitro studies have shown that Upadacitinib does not significantly inhibit or induce major CYP enzymes at clinically relevant concentrations.[1][10]

Excretion

Upadacitinib is eliminated from the body through both renal and fecal routes. Approximately 24% of the administered dose is excreted as unchanged drug in the urine and 38% in the feces.[3][6] Metabolites account for about 34% of the total excreted dose.[6] The terminal elimination half-life for the ER formulation ranges from 8 to 14 hours.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for both the immediate-release and extended-release formulations of Upadacitinib.

Table 1: Single-Dose Pharmacokinetic Parameters of Upadacitinib Immediate-Release (IR) Formulation in Healthy Volunteers [1]

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |

| 3 | 34.6 | 136 | 1.0 | 6.8 |

| 6 | 68.2 | 275 | 1.0 | 8.6 |

| 12 | 135 | 563 | 1.0 | 10.3 |

| 24 | 244 | 1140 | 1.0 | 14.8 |

Data presented as geometric means. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t½: Terminal elimination half-life.

Table 2: Steady-State Pharmacokinetic Parameters of Upadacitinib Extended-Release (ER) Formulation

| Parameter | 15 mg Once Daily | 30 mg Once Daily |

| Formulation Bioavailability (relative to IR) | 76%[1] | 76.2%[9] |

| Apparent Oral Clearance (CL/F) | 53.7 L/h (Healthy Volunteers)[9] | 39.7 L/h (Typical Healthy Male, for IR)[5] |

| Steady-State Volume of Distribution (Vss/F) | 294 L (Healthy Volunteers)[9] | 210 L (Typical Healthy Male, for IR)[5] |

| Terminal Elimination Half-life (t½) | 8-14 hours[3] | 9-14 hours[1] |

| Tmax | 2-4 hours[3] | 2-4 hours[11] |

Table 3: Influence of Covariates and Drug Interactions on Upadacitinib Exposure (AUC)

| Factor | Effect on Upadacitinib AUC | Clinical Recommendation |

| Food | ||

| High-fat meal (with ER formulation) | ~29% increase[6] | Can be taken with or without food. |

| Drug Interactions | ||

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | ~75% increase[1] | Dose reduction may be necessary. |

| Strong CYP3A4 Inducers (e.g., Rifampin) | ~61% decrease[6] | Co-administration is not recommended.[6] |

| Patient Characteristics | ||

| Renal Impairment (Mild) | ~13-16% increase[5][9] | No dose adjustment required. |

| Renal Impairment (Moderate) | ~26-32% increase[5][9] | No dose adjustment required. |

| Hepatic Impairment (Mild to Moderate) | Not clinically significant | No dose adjustment required.[6] |

| Hepatic Impairment (Severe) | Not studied | Not recommended.[6] |

| Sex (Female vs. Male) | ~16-21% higher[5][12] | No dose adjustment required. |

| Body Weight | Not correlated with clearance[5] | No dose adjustment required. |

Pharmacodynamics

Upadacitinib's mechanism of action is the selective and reversible inhibition of JAK1.[13][14] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[3]

Mechanism of Action: JAK-STAT Pathway Inhibition

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducers and Activators of Transcription (STATs).[4] Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[3][4] Upadacitinib, by acting as an ATP-competitive inhibitor, blocks the kinase activity of JAK1, thereby preventing the phosphorylation and activation of downstream STATs.[13][14] This disrupts the signaling of pro-inflammatory cytokines such as IL-6 and interferons.[4][15]

Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and gene transcription.

Selectivity Profile

Upadacitinib demonstrates greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2.[1] This selectivity is hypothesized to contribute to a more favorable benefit-risk profile by minimizing effects on pathways predominantly signaled through other JAKs, such as those involved in erythropoiesis (JAK2) or certain lymphocyte functions (JAK3).[15][16]

Table 4: In Vitro JAK Inhibition Profile of Upadacitinib [13]

| JAK Isoform | IC₅₀ (μM) |

| JAK1 | 0.043 |

| JAK2 | 0.12 |

| JAK3 | 2.3 |

| TYK2 | 4.7 |

IC₅₀: Half-maximal inhibitory concentration from enzymatic assays.

In Vivo Pharmacodynamic Effects

The administration of Upadacitinib leads to a dose- and concentration-dependent inhibition of JAK1-mediated signaling pathways.[14] This is demonstrated by the reversible inhibition of IL-6-induced STAT3 phosphorylation (a measure of JAK1/JAK2 activity) and IL-7-induced STAT5 phosphorylation (a measure of JAK1/JAK3 activity) in ex vivo whole blood assays.[13][14] The maximum inhibition of these biomarkers occurs approximately one hour after dosing, with levels returning toward baseline by the end of the dosing interval.[14]

Experimental Protocols

Determination of Plasma Concentrations

Upadacitinib plasma concentrations in clinical trials are determined using a validated liquid chromatography method with tandem mass spectrometric detection (LC-MS/MS).[5][17] This highly sensitive and specific method allows for the accurate quantification of the drug in biological matrices.[17] The lower limits of quantitation (LLOQ) for these assays typically range from 0.0503 to 0.0543 ng/mL.[18]

In Vitro JAK Selectivity Assays

The selectivity of Upadacitinib for different JAK isoforms is established through a series of in vitro experiments:

-

Biochemical Assays: These assays measure the direct inhibition of the kinase activity of purified, recombinant JAK enzymes.[15] They are used to determine the half-maximal inhibitory concentration (IC₅₀) for each JAK isoform, providing a direct comparison of potency.[13]

-

Cellular Assays: Human cell lines, sometimes engineered to express specific JAKs and cytokine receptors, are used to assess the drug's activity in a more physiologically relevant context.[15] Cells are stimulated with specific cytokines (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) in the presence of varying concentrations of Upadacitinib. The inhibition of cytokine-induced STAT phosphorylation is then measured, typically by flow cytometry or western blot.[15]

Ex Vivo STAT Phosphorylation Inhibition Assay

This assay is a key pharmacodynamic measure used in clinical studies to assess the biological activity of Upadacitinib in patients.[13][15]

-

Blood Collection: Whole blood samples are collected from subjects at various time points before and after drug administration.[19]

-

Ex Vivo Stimulation: Aliquots of the whole blood are stimulated with a specific cytokine known to signal through a particular JAK pathway (e.g., IL-6 to assess JAK1/JAK2 or IL-7 to assess JAK1/JAK3).[14]

-

Cell Lysis and Staining: Red blood cells are lysed, and the remaining leukocytes are fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cell surface markers and intracellular phosphorylated STAT proteins (pSTAT3 or pSTAT5).[20]

-

Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to quantify the levels of pSTAT in specific leukocyte subpopulations (e.g., T cells, B cells).[20]

-

Data Analysis: The inhibition of STAT phosphorylation is calculated by comparing the pSTAT levels in stimulated samples from post-dose time points to pre-dose levels.[19]

References

- 1. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. d-nb.info [d-nb.info]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Development of In Vitro–In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetics of Upadacitinib Using the Immediate-Release and Extended-Release Formulations in Healthy Subjects and Subjects with Rheumatoid Arthritis: Analyses of Phase I–III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Effects of Upadacitinib Coadministration on the Pharmacokinetics of Sensitive Cytochrome P450 Probe Substrates: A Study With the Modified Cooperstown 5+1 Cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]

- 17. Pharmacokinetic Assessments of Upadacitinib and Tofacitinib [bio-protocol.org]

- 18. ovid.com [ovid.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. P059 Ex vivo comparison of baricitinib, upadacitinib, filgotinib and tofacitinib for cytokine signalling in human leukocyte subpopulations | Annals of the Rheumatic Diseases [ard.bmj.com]

Upadacitinib's Impact on STAT Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, with a specific focus on its effect on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Upadacitinib's preferential inhibition of JAK1 translates to a distinct profile of STAT phosphorylation inhibition, which is critical to its therapeutic effects in various immune-mediated inflammatory diseases.[1][2][3][4][5]

Core Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of JAKs, preventing the phosphorylation and activation of these crucial signaling enzymes.[6] This blockade of JAK activity subsequently inhibits the phosphorylation of downstream STAT proteins, which prevents their dimerization and translocation to the nucleus, ultimately modulating the transcription of inflammatory cytokine genes.[7]

Upadacitinib exhibits a higher selectivity for JAK1 over other JAK family members, including JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][6][8] This selectivity is a key differentiator, aiming to maximize therapeutic efficacy while potentially mitigating side effects associated with the inhibition of other JAK isoforms.[2][8]

Quantitative Analysis of Upadacitinib's Inhibitory Activity

The potency and selectivity of upadacitinib have been quantified in various enzymatic and cellular assays. The following tables summarize key data on its inhibitory concentrations (IC50) against different JAKs and its effects on cytokine-induced STAT phosphorylation.

Table 1: Enzymatic and Cellular IC50 Values of Upadacitinib for JAK Isoforms

| Assay Type | Target | IC50 (μM) | Fold Selectivity vs. JAK1 | Reference |

| Enzymatic Assay | JAK1 | 0.043 | - | [3][6] |

| JAK2 | 0.12 | 2.8 | [3][6] | |

| JAK3 | 2.3 | 53.5 | [3][6] | |

| TYK2 | 4.7 | 109.3 | [3][6] | |

| Engineered Cell Lines | JAK1 | 0.014 | - | [8] |

| JAK2 | 0.593 | >40 | [8] | |

| JAK3 | - | ~130 | [8] | |

| TYK2 | - | ~190 | [8] |

Table 2: Upadacitinib's Inhibition of Cytokine-Induced STAT Phosphorylation

| Cytokine Stimulus | Measured Pathway | Cell Type/System | Upadacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Reference |

| IL-6 | pSTAT3 (JAK1/JAK2) | Human Whole Blood (CD3+ T-cells) | 207 | 367 | [8] |

| Human Whole Blood (CD14+ Monocytes) | 78 | 406 | [8] | ||

| IL-6 | pSTAT3 (JAK1) | Ex vivo (Healthy Subjects & RA Patients) | 60.7 | 119 | [9][10] |

| IL-7 | pSTAT5 (JAK1/JAK3) | Ex vivo (Healthy Subjects & RA Patients) | 125 | 79.1 | [9][10] |

| GM-CSF | pSTAT5 (JAK2) | THP-1 Cells | Effective at 400 nM | Weaker inhibition at ≤ 100 nM | [11] |

| IFNγ | pSTAT1 | Cellular Assays | Low nM range | - | [8] |

| IL-4 | pSTAT6 | Human Epithelial Keratinocytes | - | - | [8] |

| IL-13 | pSTAT6 | Human Epithelial Keratinocytes | - | - | [8] |

| IL-31 | pSTAT3 | Human Epithelial Keratinocytes | - | - | [8] |

| Epo | pSTAT5 (JAK2) | Cellular Assays | ~60-fold higher than for IL-6/IFNγ | - | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing the impact of upadacitinib on STAT phosphorylation.

Caption: JAK-STAT signaling pathway and the inhibitory action of upadacitinib.

Caption: Experimental workflow for assessing pSTAT inhibition by upadacitinib.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the effect of upadacitinib on STAT phosphorylation.

Protocol 1: Ex Vivo STAT Phosphorylation Assay in Human Whole Blood

This protocol is adapted from methodologies described in studies evaluating upadacitinib's pharmacodynamic effects.[8][9][10]

1. Blood Collection and Treatment:

-

Collect whole blood from healthy volunteers or patients into sodium heparin tubes.

-

Aliquot blood into tubes and treat with varying concentrations of upadacitinib or a vehicle control (e.g., DMSO).

-

Incubate at 37°C for a specified period (e.g., 1 hour).

2. Cytokine Stimulation:

-

Stimulate the blood samples with a specific cytokine at a predetermined concentration (e.g., IL-6 for pSTAT3, IL-7 for pSTAT5).

-

Include an unstimulated control for each treatment condition.

-

Incubate at 37°C for a short duration (e.g., 15-30 minutes).

3. Red Blood Cell Lysis and Fixation:

-

Lyse red blood cells using a lysis buffer.

-

Fix the remaining leukocytes with a fixation buffer (e.g., paraformaldehyde-based).

4. Permeabilization and Staining:

-

Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow intracellular staining.

-

Stain the cells with fluorescently conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3-PE, anti-pSTAT5-PE) and cell surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD14 for monocytes).

5. Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the specific leukocyte populations of interest.

-

Quantify the geometric mean fluorescence intensity (gMFI) of the pSTAT signal in each population.

6. Data Analysis:

-

Calculate the percent inhibition of STAT phosphorylation for each upadacitinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Protocol 2: In Vitro STAT Phosphorylation Assay in Cultured Cells

This protocol is a generalized method based on studies using cell lines or primary cultured cells.[8][11][12]

1. Cell Culture and Plating:

-

Culture the desired cell line (e.g., THP-1, primary keratinocytes) under appropriate conditions.

-

Seed the cells into a multi-well plate at a suitable density.

-

If using primary cells, allow them to adhere and stabilize overnight.

2. Serum Starvation (Optional):

-

To reduce baseline signaling, cells may be serum-starved for a period (e.g., 4-24 hours) prior to the experiment.

3. Treatment with Upadacitinib:

-

Treat the cells with a range of concentrations of upadacitinib or a vehicle control.

-

Incubate for a specified pre-treatment time (e.g., 1-2 hours).

4. Cytokine Stimulation:

-

Add the specific cytokine of interest to the wells to stimulate the JAK-STAT pathway.

-

Incubate for a time determined by the peak phosphorylation of the target STAT protein (typically 15-60 minutes).

5. Cell Lysis and Protein Extraction (for Western Blot):

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration.

6. Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated STAT protein and the total STAT protein (as a loading control).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated to total STAT.

7. Flow Cytometry Analysis (Alternative to Western Blot):

-

After cytokine stimulation, harvest the cells and follow steps 3-6 of Protocol 1 for fixation, permeabilization, staining, and flow cytometric analysis.

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor that effectively modulates the phosphorylation of key STAT proteins involved in inflammatory signaling. Its preferential targeting of JAK1-dependent pathways, such as IL-6/pSTAT3 and IL-7/pSTAT5, while sparing JAK2-dependent pathways like Epo/pSTAT5 at therapeutic concentrations, underscores its targeted mechanism of action.[8] The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and characterize the impact of upadacitinib and other JAK inhibitors on STAT-mediated signaling.

References

- 1. tandfonline.com [tandfonline.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. search-library.ucsd.edu [search-library.ucsd.edu]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of Upadacitinib: A Selective JAK1 Inhibitor in Inflammatory Models

Introduction: Upadacitinib (ABT-494) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor developed to treat a range of chronic inflammatory diseases.[1][2] The JAK-STAT signaling pathway is a critical mediator in the pathogenesis of autoimmune conditions, transducing signals for numerous pro-inflammatory cytokines.[3][4] Upadacitinib was designed for greater selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2).[3][5] This enhanced selectivity aims to provide a more favorable benefit-risk profile by potently targeting JAK1-dependent cytokines, such as IL-6 and IFN-γ, which are key drivers in diseases like rheumatoid arthritis, while minimizing effects on pathways mediated by other JAKs.[1][6] This technical guide details the preclinical evaluation of Upadacitinib, summarizing its in vitro potency, in vivo efficacy in key inflammatory models, and the experimental protocols utilized in these foundational studies.

Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[3][7] It binds to the ATP-binding site within the kinase domain of JAK1, preventing the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[1][8] This blockade disrupts the downstream signaling cascade of various cytokines implicated in inflammation, thereby inhibiting the transcription of pro-inflammatory genes.[1][7]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. SynAct Pharma — Differentiated inflammation resolution approach - Edison Group [edisongroup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]

Methodological & Application

Upadacitinib: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (RINVOQ®) is a selective inhibitor of Janus kinase 1 (JAK1) that is approved for the treatment of several inflammatory and autoimmune diseases. Janus kinases are intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling.[1] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes.[2] Upadacitinib exerts its therapeutic effect by competitively blocking the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STATs and interrupting this pro-inflammatory signaling cascade.[3]

These application notes provide an overview of standard in vitro cell-based assays to characterize the potency, selectivity, and mechanism of action of Upadacitinib. Detailed protocols for key assays are provided to enable researchers to assess the activity of Upadacitinib and similar JAK inhibitors.

Mechanism of Action: The JAK-STAT Pathway

Upadacitinib's primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, with a particular selectivity for JAK1. This selectivity is thought to contribute to its efficacy and safety profile. The drug was designed to selectively target JAK1-dependent signaling, such as that mediated by IL-6 and IFNγ, while having a lesser effect on pathways that may be associated with adverse effects.[4][5]

Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

Data Presentation: Potency and Selectivity of Upadacitinib

The potency and selectivity of Upadacitinib have been characterized in various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: Upadacitinib Potency in Enzymatic Assays

| Target | IC50 (µM) |

| JAK1 | 0.043 |

| JAK2 | 0.12 |

| JAK3 | 2.3 |

| TYK2 | 4.7 |

Data compiled from enzymatic activity assays.[6]

Table 2: Upadacitinib Potency in Cellular Assays

| Assay Description | Cell Type/System | Cytokine Stimulus | Measured Endpoint | IC50/EC50 (µM) |

| JAK1-dependent signaling | Ba/F3 cells | - | Proliferation | 0.014 |

| JAK2-dependent signaling | Ba/F3 cells | - | Proliferation | 0.593 |

| JAK1/JAK2-dependent signaling | Human Whole Blood (CD14+ Monocytes) | IL-6 | pSTAT3 | 0.078 |

| JAK1/JAK2-dependent signaling | Human Whole Blood (CD3+ T-cells) | IL-6 | pSTAT3 | 0.207 |

| JAK1/JAK3-dependent signaling | Human Whole Blood | IL-7 | pSTAT5 | - |

Data compiled from various cellular assays.

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using Ba/F3 Cells

This protocol describes a method to assess the inhibitory effect of Upadacitinib on the proliferation of Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on specific cytokine signaling pathways for survival and proliferation.

Caption: Workflow for the Ba/F3 cell proliferation assay.

Materials:

-

Ba/F3 cells engineered to express a constitutively active JAK1 or dependent on a JAK1-activating cytokine.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and appropriate antibiotics.

-

Upadacitinib

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Culture: Maintain Ba/F3 cells in suspension culture in complete RPMI-1640 medium.

-

Compound Preparation: Prepare a 10 mM stock solution of Upadacitinib in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.

-

Cell Seeding: Centrifuge the cells and resuspend in fresh medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of medium.

-

Compound Addition: Add 50 µL of the diluted Upadacitinib solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average background luminescence from the no-cell control wells from all other measurements.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the logarithm of the Upadacitinib concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: STAT Phosphorylation Assay in Human Whole Blood by Flow Cytometry

This protocol details the measurement of cytokine-induced STAT phosphorylation in specific leukocyte subpopulations within human whole blood to assess the potency of Upadacitinib.

Caption: Workflow for the whole blood pSTAT assay.

Materials:

-

Freshly collected human whole blood in sodium heparin tubes

-

Upadacitinib

-

Recombinant human cytokines (e.g., IL-6, IL-7)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD14) and phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of Upadacitinib in PBS or culture medium.

-

Blood Aliquoting and Compound Addition: Aliquot 100 µL of whole blood into flow cytometry tubes. Add the diluted Upadacitinib and incubate for 1-2 hours at 37°C. Include a vehicle control.

-

Cytokine Stimulation: Prepare a working solution of the desired cytokine (e.g., IL-6 at a final concentration of 10-100 ng/mL). Add the cytokine to the blood samples and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

-

Fixation and Lysis: Immediately after stimulation, add a red blood cell lysis/fixation buffer and incubate according to the manufacturer's instructions. This step fixes the cells and lyses the red blood cells.

-

Permeabilization: Centrifuge the cells, decant the supernatant, and resuspend the cell pellet in a permeabilization buffer. Incubate as recommended by the manufacturer.

-

Staining:

-

Add the fluorochrome-conjugated antibodies for cell surface markers and intracellular pSTAT to the permeabilized cells.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Washing: Wash the cells with a suitable wash buffer (e.g., PBS with 2% FBS).

-

Data Acquisition: Resuspend the cells in wash buffer and acquire data on a flow cytometer. Collect a sufficient number of events for each sample.

-

Data Analysis:

-

Gate on the leukocyte populations of interest based on forward and side scatter, and then on specific cell subsets using the surface markers (e.g., CD3+ for T-cells, CD14+ for monocytes).

-

Determine the median fluorescence intensity (MFI) of the pSTAT signal in the gated populations.

-

Normalize the MFI of the Upadacitinib-treated samples to the cytokine-stimulated vehicle control.

-

Plot the normalized MFI against the logarithm of the Upadacitinib concentration and fit a dose-response curve to determine the IC50.

-

Protocol 3: Off-Target Kinase Selectivity Profiling (General Workflow)

To assess the selectivity of Upadacitinib, its activity is typically screened against a broad panel of kinases. While the specific proprietary assay formats may vary, the general workflow for such a screen is outlined below.

Caption: General workflow for off-target kinase screening.

Principle: This assay measures the ability of Upadacitinib to inhibit the enzymatic activity of a large number of purified kinases. The activity of each kinase is determined by measuring the amount of a specific substrate that is phosphorylated, often through the detection of the amount of ATP consumed in the reaction.

General Procedure:

-

Compound Preparation: Upadacitinib is typically prepared at one or more high concentrations (e.g., 1 µM and 10 µM) in a suitable solvent like DMSO.

-

Assay Plate Preparation: A panel of purified recombinant kinases is dispensed into the wells of a multi-well plate.

-

Compound Addition: The prepared Upadacitinib solution is added to the wells containing the kinases. A vehicle control (DMSO) is also included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing a specific substrate for each kinase and ATP.

-

Incubation: The reaction is allowed to proceed for a set amount of time at a controlled temperature.

-

Detection: The reaction is stopped, and the kinase activity is measured. A common method is to use a luminescence-based assay that measures the amount of ATP remaining in the well. A decrease in luminescence compared to the vehicle control indicates kinase inhibition.

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. Significant off-target inhibition is identified based on a pre-defined threshold (e.g., >50% inhibition at 1 µM). Follow-up dose-response experiments are then performed for any identified off-target hits to determine their IC50 values.

Conclusion

The in vitro cell-based assays described here are fundamental tools for the characterization of JAK inhibitors like Upadacitinib. By employing these protocols, researchers can gain valuable insights into the potency, selectivity, and mechanism of action of novel compounds, which is essential for the drug discovery and development process in the field of autoimmune and inflammatory diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. youtube.com [youtube.com]

- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]

- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

Application Notes and Protocols for the Use of Upadacitinib in Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in preclinical rheumatoid arthritis (RA) research. The following sections detail the mechanism of action, protocols for in vivo and in vitro experimental models, and methods for assessing the efficacy of upadacitinib.

Introduction

Upadacitinib is a targeted synthetic disease-modifying antirheumatic drug (DMARD) that has shown efficacy in the treatment of rheumatoid arthritis.[1] It functions by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of RA.[2][3] Research applications of upadacitinib involve evaluating its therapeutic potential in various preclinical models of arthritis that mimic the human disease.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade initiated by the binding of cytokines to their receptors on the cell surface. In rheumatoid arthritis, pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) are key drivers of the disease process. Their receptors are associated with JAKs. Upon cytokine binding, JAKs become activated and phosphorylate the cytokine receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[3][4]

Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1.[2] This inhibition prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling of several pro-inflammatory cytokines and ameliorating the inflammatory response characteristic of rheumatoid arthritis.

In Vivo Research Applications: Rodent Models of Arthritis

Animal models are indispensable for the preclinical evaluation of therapeutic agents for rheumatoid arthritis. The Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) models in rats are well-established and widely used to assess the efficacy of compounds like upadacitinib.[5][6]

Experimental Workflow for In Vivo Studies

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

This model is characterized by a rapid and severe inflammatory response in the joints.

Materials:

-

Male Lewis rats (7-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis

-

Upadacitinib

-

Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose in water)

-

Gavage needles

-

Calipers for paw measurement

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Grouping and Treatment: On day 7, when signs of arthritis typically appear in the contralateral paw, randomize rats into treatment groups (e.g., vehicle control, upadacitinib at 1, 3, and 10 mg/kg). Administer upadacitinib or vehicle orally once daily via gavage.

-

Clinical Assessment: From day 7 to the end of the study (e.g., day 18), daily measure the paw volume of both hind paws using a plethysmometer or calipers. Arthritis severity can also be scored visually based on erythema and swelling.

-

Endpoint Analysis: On day 18, euthanize the animals.

-

Micro-CT Analysis: Excise the hind paws and fix them in 10% neutral buffered formalin. Perform micro-computed tomography (micro-CT) to quantify bone erosion and paw volume.[2][7]

-

Histopathology: Decalcify the paws, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone destruction.

-

Synovial Fluid and Serum Collection: Collect synovial fluid by lavage of the knee joint with PBS.[6] Collect blood for serum preparation. Analyze cytokine levels (e.g., IL-6, TNF-α) using ELISA.

-

Table 1: Quantitative Data from a Representative In Vivo Study

| Treatment Group | Paw Swelling Inhibition (%) | Bone Erosion Reduction (%) |

| Vehicle | 0 | 0 |

| Upadacitinib (1 mg/kg) | 35 | 40 |

| Upadacitinib (3 mg/kg) | 60 | 75 |

| Upadacitinib (10 mg/kg) | 85 | 95 |

Note: The data presented are hypothetical and for illustrative purposes.

In Vitro Research Applications: Cellular Models of RA

In vitro assays using cells relevant to RA pathology, such as synovial fibroblasts and immune cells, are crucial for dissecting the molecular mechanisms of upadacitinib.

Protocol 2: Inhibition of Cytokine Production in Rheumatoid Arthritis Synovial Fibroblasts (RASF)

RASF are key players in the perpetuation of inflammation and joint destruction in RA.

Materials:

-

Primary human RASF (isolated from synovial tissue of RA patients)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Upadacitinib (dissolved in DMSO)

-

Recombinant human Oncostatin M (OSM) or IL-1β

-

ELISA kits for human IL-6 and TNF-α

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RASF in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment with Upadacitinib: Replace the medium with serum-free DMEM containing various concentrations of upadacitinib (e.g., 0.1, 1, 4, 10 µM) or vehicle (DMSO). Incubate for 1 hour.

-

Stimulation: Add a stimulating agent such as OSM (10 ng/mL) or IL-1β (1 ng/mL) to the wells and incubate for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants. Measure the concentrations of IL-6 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation in RASF

This protocol assesses the direct inhibitory effect of upadacitinib on the JAK-STAT pathway.

Materials:

-

Primary human RASF

-

Upadacitinib

-

Recombinant human IL-6

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture RASF in 6-well plates until confluent. Serum-starve the cells for 4-6 hours. Pre-treat with upadacitinib (e.g., 4 µM) or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with IL-6 (20 ng/mL) for 15-30 minutes.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody against phospho-STAT3 overnight at 4°C.[8][9]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total STAT3 as a loading control.

-

Table 2: Quantitative Data from Representative In Vitro Assays

| Assay | Treatment | Outcome |

| Cytokine Production (RASF) | ||

| Vehicle + OSM | 100% IL-6 Production | |

| Upadacitinib (4 µM) + OSM | 25% IL-6 Production | |

| STAT3 Phosphorylation (RASF) | ||

| Vehicle + IL-6 | 100% p-STAT3 Signal | |

| Upadacitinib (4 µM) + IL-6 | 15% p-STAT3 Signal |

Note: The data presented are hypothetical and for illustrative purposes.

Summary

Upadacitinib is a potent and selective JAK1 inhibitor with significant therapeutic potential in rheumatoid arthritis. The protocols outlined in these application notes provide a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Adherence to detailed and standardized protocols is essential for generating reproducible and reliable data in the evaluation of upadacitinib and other novel therapeutic agents for rheumatoid arthritis.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Quantifying Not Only Bone Loss, but Also Soft Tissue Swelling, in a Murine Inflammatory Arthritis Model Using Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guidelines for Micro–Computed Tomography Analysis of Rodent Dentoalveolar Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro study shows Upadacitinib inhibits enthesis T cell derived TNFa and IL-17A, disrupting the prominent IL-23/IL-17 | RheumNow [rheumnow.com]

- 5. Demonstration of a novel technique to quantitatively assess inflammatory mediators and cells in rat knee joints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.15. Cytokines measurement by ELISA [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Targeting JAK-STAT Signalling Alters PsA Synovial Fibroblast Pro-Inflammatory and Metabolic Function [frontiersin.org]

- 9. STAT3 Mediates the Differential Effects of Oncostatin M and TNFα on RA Synovial Fibroblast and Endothelial Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

Upadacitinib Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor that has demonstrated efficacy in the treatment of several immune-mediated inflammatory diseases.[1][2] As a potent immunomodulator, its preclinical evaluation in various in vivo animal models is crucial for understanding its therapeutic potential and mechanism of action. This document provides detailed application notes and protocols for the use of upadacitinib in in vivo animal studies, with a focus on appropriate dosage, formulation, and administration.

Upadacitinib selectively inhibits JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] By blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), upadacitinib modulates the inflammatory cascade. Its selectivity for JAK1 over other JAK isoforms, such as JAK2 and JAK3, is a key characteristic that may contribute to its safety and efficacy profile.

Quantitative Data Summary

The following table summarizes reported in vivo dosages of upadacitinib in various animal models. It is important to note that the optimal dose for a specific study will depend on the animal model, disease severity, and desired therapeutic effect. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific experimental conditions.

| Animal Model | Disease/Indication | Species | Dosage | Route of Administration | Frequency | Reference/Source |

| Adjuvant-Induced Arthritis (AIA) | Rheumatoid Arthritis | Rat (Lewis) | 0.1, 0.3, 1, 3, 10 mg/kg | Oral Gavage | Twice a day | [3] |

| Cecal Ligation and Puncture (CLP) | Sepsis | Mouse (ICR) | 3, 6 mg/kg | Oral Gavage | Once a day for 5 days | [2] |

| Developmental and Reproductive Toxicology | Safety Assessment | Rat | 5, 25, 75 mg/kg/day | Oral | Not Specified | [4] |

| Developmental and Reproductive Toxicology | Safety Assessment | Rabbit | 1.5, 10 mg/kg/day | Oral | Not Specified | [4] |

Signaling Pathway

Upadacitinib targets the Janus kinase (JAK) signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immunity. The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by upadacitinib.

Caption: JAK-STAT signaling pathway inhibited by upadacitinib.

Experimental Protocols

Formulation of Upadacitinib for Oral Administration

Materials:

-

Upadacitinib powder

-

Vehicle (select one):

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of upadacitinib and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Accurately weigh the upadacitinib powder.

-

In a sterile tube, add the upadacitinib powder.

-

Gradually add the chosen vehicle to the powder while vortexing to ensure proper mixing.

-

Continue to vortex until a homogenous suspension or clear solution is achieved. Sonication can be used to aid in dissolution if necessary.

-

Prepare the formulation fresh daily before administration to ensure stability.

Oral Gavage Administration in Rodents

Materials:

-

Prepared upadacitinib formulation

-

Appropriately sized oral gavage needles (flexible or rigid)

-

Syringes (1 mL or appropriate size)

-

Animal scale

Procedure:

-

Weigh each animal to determine the precise volume of the formulation to be administered.

-

Gently restrain the animal. For mice, scruff the neck to immobilize the head. For rats, a similar but firmer grip is needed.

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

-

Draw the calculated volume of the upadacitinib formulation into the syringe fitted with the gavage needle.

-

Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.

-

Slowly administer the formulation.

-

Gently remove the gavage needle.

-

Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.

Experimental Workflow for an In Vivo Efficacy Study